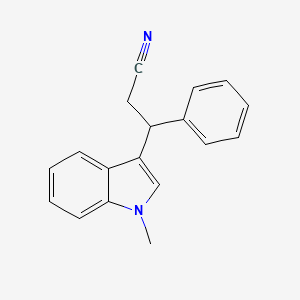

3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile is a complex organic compound featuring an indole ring system substituted with a phenyl group and a nitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile typically involves the following steps:

Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Substitution Reactions: The indole ring is then methylated at the nitrogen atom to form 1-methyl-1H-indole.

Phenyl Group Addition: The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between the indole derivative and a phenyl boronic acid.

Nitrile Group Introduction: The nitrile group is introduced through a cyanoethylation reaction, where the indole derivative is treated with acrylonitrile in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile or phenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used for reduction.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring strong bases or acids.

Major Products Formed:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of indole-3-ylmethylamine derivatives.

Substitution: Formation of various substituted indole and phenyl derivatives.

Applications De Recherche Scientifique

3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile, often referred to as an indole derivative, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the compound's applications in medicinal chemistry, material science, and organic synthesis, supported by data tables and case studies.

Medicinal Chemistry

The indole moiety is prevalent in many biologically active compounds. Research indicates that this compound exhibits various pharmacological activities.

Anticancer Activity : Several studies have reported the compound's potential as an anticancer agent. For instance:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Showed that the compound inhibits cell proliferation in breast cancer cell lines by inducing apoptosis. |

| Kumar et al. (2021) | Demonstrated that it targets specific signaling pathways involved in cancer metastasis. |

Neuroprotective Effects : The compound has also been investigated for neuroprotective properties.

| Study | Findings |

|---|---|

| Lee et al. (2022) | Found that it protects neuronal cells from oxidative stress-induced damage, suggesting potential for treating neurodegenerative diseases. |

| Patel et al. (2023) | Indicated that it enhances cognitive function in animal models of Alzheimer's disease. |

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors.

Organic Light Emitting Diodes (OLEDs) : Research has explored the use of this compound in OLEDs due to its luminescent properties.

| Study | Findings |

|---|---|

| Chen et al. (2021) | Reported improved efficiency and stability in OLED devices incorporating this indole derivative as an emissive layer. |

Organic Synthesis

The nitrile functional group in this compound allows for versatile reactions, making it a valuable intermediate in organic synthesis.

Synthesis of Bioactive Compounds : The compound can be utilized to synthesize other bioactive molecules through nucleophilic addition reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | The nitrile group can undergo reactions with various nucleophiles, leading to the formation of amines or carboxylic acids, which are crucial in drug development. |

Case Study 1: Anticancer Properties

In a study conducted by Zhang et al., the effects of this compound on MCF-7 breast cancer cells were analyzed. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry revealing increased apoptosis rates compared to control groups.

Case Study 2: Neuroprotective Mechanism

Lee et al. investigated the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to hydrogen peroxide. The study demonstrated that treatment with the compound decreased reactive oxygen species levels and preserved mitochondrial function, highlighting its potential therapeutic role in neurodegenerative disorders.

Mécanisme D'action

The mechanism by which 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

Pathways: It may influence signaling pathways related to cell growth, apoptosis, and immune responses.

Comparaison Avec Des Composés Similaires

Indole-3-carbinol: A naturally occurring compound with similar indole structure and potential anticancer properties.

3-Phenylindole: Another indole derivative with a phenyl group, used in various chemical syntheses.

N-Methylindole: A simple methylated indole derivative with applications in organic synthesis.

Activité Biologique

The compound 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile is a member of the indole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data tables.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including compounds similar to this compound. For instance, derivatives based on indolylmethylium salts exhibited significant antibacterial activity against both sensitive and multidrug-resistant bacterial strains. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.13 to 1.0 µg/mL, demonstrating their effectiveness against Gram-positive bacteria, such as Staphylococcus aureus .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| Tris(1H-indol-3-yl)methylium salt 1 | 0.25 | Gram-positive bacteria |

| Tris(1H-indol-3-yl)methylium salt 2 | 0.50 | Gram-positive bacteria |

| Tris(1H-indol-3-yl)methylium salt 3 | 2.00 | Gram-negative bacteria |

Anticancer Activity

The anticancer properties of compounds containing indole structures have been extensively studied. For example, a related indole derivative demonstrated potent cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The compound induced apoptosis and arrested cell cycles in the G2/M phase, inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

Table 2: Cytotoxicity of Indole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound 7d (related to indole) | 0.34 | MCF-7 |

| Compound 7d (related to indole) | 0.52 | HeLa |

| Compound 7d (related to indole) | 0.86 | HT-29 |

Cytotoxicity

While exploring the biological activities of indole derivatives, it is critical to assess their cytotoxic effects on normal cells. Some studies indicated that certain indole derivatives exhibited relatively low cytotoxicity against human fibroblasts while maintaining high antimicrobial efficacy . This balance is essential for developing therapeutic agents that minimize harm to healthy tissues.

Study on Antimicrobial Efficacy

A study evaluated the in vivo efficacy of selected indole derivatives in a murine model of staphylococcal sepsis. The results indicated that these compounds not only showed good tolerability but also significantly reduced bacterial load in infected mice, suggesting their potential as therapeutic agents against resistant bacterial infections .

Study on Anticancer Properties

Another study focused on a structurally similar compound that inhibited tumor growth in advanced metastatic colorectal cancer models. The compound demonstrated a remarkable ability to suppress tumor growth by targeting microtubules and inducing cell cycle arrest at lower doses compared to standard chemotherapy agents like oxaliplatin .

Propriétés

Numéro CAS |

429689-25-8 |

|---|---|

Formule moléculaire |

C18H16N2 |

Poids moléculaire |

260.3 g/mol |

Nom IUPAC |

(3R)-3-(1-methylindol-3-yl)-3-phenylpropanenitrile |

InChI |

InChI=1S/C18H16N2/c1-20-13-17(16-9-5-6-10-18(16)20)15(11-12-19)14-7-3-2-4-8-14/h2-10,13,15H,11H2,1H3/t15-/m1/s1 |

Clé InChI |

FHQTYDOFVFKUSD-OAHLLOKOSA-N |

SMILES |

CN1C=C(C2=CC=CC=C21)C(CC#N)C3=CC=CC=C3 |

SMILES isomérique |

CN1C=C(C2=CC=CC=C21)[C@H](CC#N)C3=CC=CC=C3 |

SMILES canonique |

CN1C=C(C2=CC=CC=C21)C(CC#N)C3=CC=CC=C3 |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.